

# carbaryl biomarker correlation with exposure doses

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Carbaryl

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## Comparison of Carbaryl Biomarkers

The following table summarizes the key biomarkers, their correlation with exposure, and associated quantitative data.

Biomarker	Type	Correlation with Exposure Dose	Key Quantitative Findings	Experimental Model
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| **Urinary 1-Naphthol** [1] [2] | Exposure | Strong correlation with recent dose (averaged over ~2 days) [1]. | - **Elimination Half-life:** ~3.6 hours [2].

- **Peak in Spot Urine:** ~200  $\mu\text{mol/mol}$  creatinine after a single oral dose at the ADI (0.008 mg/kg) [2].
- **24h Excretion:** Mean of 37.4  $\mu\text{mol/mol}$  creatinine (range: 14.6-76.6) after ADI dose [2]. | Human Volunteers | | **RBC AChE Inhibition** [1] [3] | Effect | Appropriate biomarker of effect; correlates with brain AChE inhibition (surrogate for neurological effects) [1]. | - In **green sturgeon**, plasma cholinesterase activity was reduced by **28%** following environmental **carbaryl** application [3].
- In lab studies on **white sturgeon**, AChE activity was significantly reduced at concentrations  $\geq 100$   $\mu\text{g/L}$  [3]. | Fish (as a surrogate model), Computational Modeling | | **Plasma Carbaryl** [1] | Exposure | Weaker biomarker for exposure compared to urinary 1-naphthol [1]. | Information on specific quantitative correlation with dose was not prominent in the available data. | Computational Modeling |

## Detailed Experimental Protocols

The quantitative data in the table above were derived from the following key experimental approaches.

### Human Volunteer Studies for Urinary 1-Naphthol

This protocol provides direct human pharmacokinetic data [2].

- **Dosing:** A single oral dose of **carbaryl** at the Acceptable Daily Intake (ADI) level of **0.008 mg/kg body weight** was administered to five volunteers.
- **Sample Collection:** Total urine was collected over 48 hours in specific intervals (0-2, 2-4, 4-6, ..., 44-48 hours post-exposure).
- **Sample Analysis:**
  - Urine samples were treated with **glucuronidase enzyme** to hydrolyze conjugates and release free 1-naphthol.
  - Concentrations of 1-naphthol were determined using **High-Performance Liquid Chromatography (HPLC) with fluorescence detection**.
  - Creatinine levels were measured in all samples to correct for urine dilution, with results expressed as **µmol/mol creatinine**.

### PBPK/PD Modeling for Biomarker Utility Assessment

This computational approach evaluates the relationship between exposure, internal dose, and biomarkers [1] [4] [5].

- **Exposure Simulation:** The **Cumulative and Aggregate Risk Evaluation System (CARES)** exposure model generated realistic, time-resolved dietary intake profiles for a virtual population of 500 individuals.
- **Pharmacokinetic/Pharmacodynamic Simulation:** These exposure profiles were used as inputs for a **Physiologically Based Pharmacokinetic/Pharmacodynamic (PBPK/PD) model** for **carbaryl**.
- **Biomarker Prediction & Correlation:** The model simulated time courses of:
  - **Carbaryl** concentrations in blood.
  - Urinary excretion of 1-naphthol.
  - AChE inhibition in RBCs and the brain.
  - **Linear regression analysis** was then used to quantify the correlations between the simulated biomarker levels and the intake doses or brain AChE inhibition.

## In Vivo Fish Studies for Cholinesterase Inhibition

This method assesses the biological effect of **carbaryl** in aquatic organisms [3].

- **Exposure:** Surrogate white sturgeon were exposed to a range of **carbaryl** concentrations (0 to 3000 µg/L) for 6 hours in a controlled aquatic environment.
- **Tissue Sampling & Analysis:** Following exposure, brain tissue and blood plasma were collected.
- **Enzyme Activity Assay:** The activity of **acetylcholinesterase (AChE)** in brain tissue and **butyrylcholinesterase (BChE)** in plasma was measured using standardized enzymatic assays. The percentage of enzyme inhibition compared to control animals was calculated.

## Biomarker Pathways & Workflows

The diagrams below illustrate the foundational pathways and methodologies that underpin **carbaryl** biomarker science.



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## Research Implications and Data Gaps

- **For Researchers:** The data supports using **urinary 1-naphthol** as a robust biomarker for assessing recent **carbaryl** exposure in human studies. The PBPK modeling approach is particularly powerful for interpreting biomonitoring data and converting a single biomarker measurement into an estimated intake dose [4] [5].
- **Critical Data Gaps:** Research highlights that accurate exposure reconstruction for short-half-life chemicals like **carbaryl** requires additional information, such as **urine flow rate and the precise timing of the last exposure relative to sample collection** [4] [5]. Furthermore, **1-naphthol is not specific to carbaryl**, as it is also a major metabolite of naphthalene, requiring careful interpretation of background exposures [2].

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## References

1. Analysis of biomarker utility using a PBPK/PD model for carbaryl [pmc.ncbi.nlm.nih.gov]
2. Urinary Naphthol as a Biomarker of Exposure: Results from ... [mdpi.com]
3. Plasma cholinesterase activity as a biomarker for quantifying ... [academic.oup.com]
4. A case study with carbaryl [sciencedirect.com]
5. A case study with carbaryl [pubmed.ncbi.nlm.nih.gov]

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**Address:** Ontario, CA 91761, United States

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